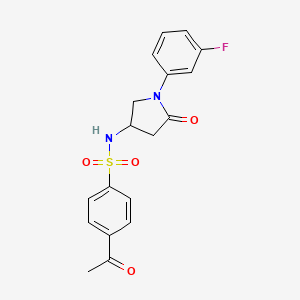

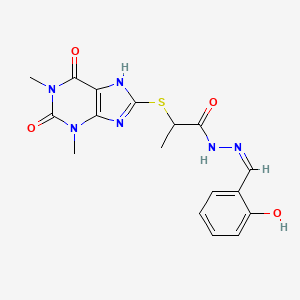

![molecular formula C18H23N3O2S B2946630 N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}thiophene-3-carboxamide CAS No. 145253-77-6](/img/structure/B2946630.png)

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Piperazine derivatives are common structural motifs found in agrochemicals and pharmaceuticals due to their ability to positively modulate the pharmacokinetic properties of a drug substance . They can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Synthesis Analysis

The synthesis of piperazine derivatives often involves a Mannich reaction . For example, a novel compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione was obtained in good yield via a three-step protocol .

Molecular Structure Analysis

The structure of these compounds is usually assigned by HRMS, IR, 1H and 13C NMR experiments . For instance, the structure of the aforementioned compound was confirmed using these techniques .

Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex and varied. For instance, a Finkelstein transhalogenation reaction was applied to convert an intermediate chlorine-derivative compound into its more reactive iodine-analog .

Applications De Recherche Scientifique

1. Applications in Neuropharmacology

- N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides have been developed as analogs of WAY100635. They show high affinity as 5-HT1A receptor antagonists, useful in neuropsychiatric disorder studies (García et al., 2014).

2. Radioligand Development

- Synthesis and radiolabeling of N-[4-[4-(2-[11C]methoxyphenyl)piperazin-1-yl]butyl]benzo[b]thiophene-2-carboxamide, a potential radiotracer for D3 receptor imaging with PET, showcases its application in neuroimaging (Kuhnast et al., 2006).

3. Synthesis of Heterocyclic Compounds

- Novel compounds like 2-(4-(3-methylbenzodifuran-2-carboxamido)pyrimidine) acetic acid and others have been synthesized for potential applications in pharmacology and medicinal chemistry (Abu‐Hashem et al., 2020).

4. Antibacterial Applications

- Compounds like 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate (C10) have shown efficacy in selectively killing bacterial persisters without affecting normal antibiotic-sensitive cells (Kim et al., 2011).

5. Synthesis of Thiophene Derivatives

- A series of new thiophene derivatives, including 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, have been synthesized for potential applications as acetylcholinesterase inhibitors (Ismail et al., 2012).

Mécanisme D'action

Target of Action

CHEMBL276953, also known as N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide, primarily targets the 5-hydroxytryptamine 1A receptor sites of rat brain cortex . This receptor plays a crucial role in the modulation of various neurological and physiological processes, including anxiety, appetite, mood, sleep, and thermoregulation .

Mode of Action

The compound interacts with its target by displacing [3H]-8-OH-DPAT, a radiolabeled ligand, from the 5-hydroxytryptamine 1A receptor sites . This displacement indicates that CHEMBL276953 may act as an antagonist at these receptor sites, potentially inhibiting the receptor’s function and leading to changes in the neurological and physiological processes regulated by this receptor .

Biochemical Pathways

Given its interaction with the 5-hydroxytryptamine 1a receptor, it is plausible that it influences the serotonin signaling pathway . Serotonin is a key neurotransmitter that regulates mood, appetite, and sleep, among other functions. Disruption of this pathway could lead to downstream effects on these physiological processes .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, efficacy, and potential side effects

Result of Action

Given its interaction with the 5-hydroxytryptamine 1A receptor, it is likely that it influences cellular processes regulated by this receptor, such as intracellular signaling pathways

Action Environment

The action, efficacy, and stability of CHEMBL276953 can be influenced by various environmental factors. These may include the physiological environment within the body, such as pH, temperature, and the presence of other molecules that can interact with the compound. Additionally, external factors such as storage conditions can affect the compound’s stability

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S/c1-23-17-5-3-2-4-16(17)21-11-9-20(10-12-21)8-7-19-18(22)15-6-13-24-14-15/h2-6,13-14H,7-12H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLAYOYXJZSDZKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

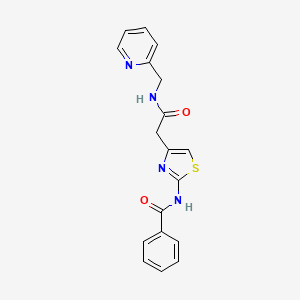

![1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2946547.png)

![2-methyl-6-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)pyridazin-3(2H)-one](/img/structure/B2946553.png)

![2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2946554.png)

![Methyl (E)-4-oxo-4-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)pyrrolidin-1-yl]but-2-enoate](/img/structure/B2946557.png)

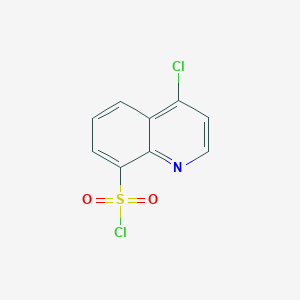

![2-(3,5-difluorobenzyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2946560.png)

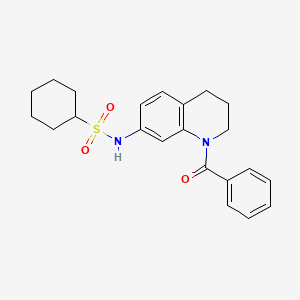

![1-{4-[4-(4-chlorobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2946570.png)